4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid
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Overview
Description
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid is a complex organic compound with the molecular formula C₂₃H₁₉NO₄ and a molecular weight of 373.41 g/mol . This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines .
Mechanism of Action
Target of Action
Fmoc-4-methylaminobenzoic acid, also known as 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid, is a biochemical used in proteomics research
Mode of Action
It’s worth noting that fluorenylmethyloxycarbonyl (fmoc) conjugated amino acids, such as fmoc-phenylalanine (fmoc-f), have been discovered to have antimicrobial properties specific to gram-positive bacteria . Their weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane .
Biochemical Pathways
Fmoc conjugated amino acids have been found to exhibit antimicrobial properties , suggesting they may interact with biochemical pathways related to bacterial growth and survival.
Result of Action
Fmoc conjugated amino acids have been found to exhibit antimicrobial properties , suggesting that they may inhibit bacterial growth and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid typically involves the following steps:
Fmoc Protection: The initial step involves the protection of the amine group with the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amine is then coupled with 4-aminobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the Fmoc group under basic conditions, typically using piperidine in dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-4-aminomethylbenzoic acid
- Fmoc-4-aminobenzoic acid
- Fmoc-4-methylaminobenzoic acid
Comparison
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid is unique due to the presence of both the Fmoc group and the methylamino group, which confer specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in peptide synthesis and chemical modifications due to its stability and ease of deprotection.
Properties
IUPAC Name |
4-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-24(16-12-10-15(11-13-16)22(25)26)23(27)28-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21H,14H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOGMQFPENTFMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590511 |
Source
|
Record name | 4-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160977-92-4 |
Source
|
Record name | 4-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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